7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4/c16-13-4-1-11(2-5-13)3-6-14-7-8-18-15-12(9-17)10-19-20(14)15/h1-8,10H/b6-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLIVURBQWDTRS-UTCJRWHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC3=C(C=NN23)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=CC=NC3=C(C=NN23)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and virology. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and overall pharmacological profile.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . In vitro evaluations have demonstrated that this compound exhibits broad-spectrum anticancer activity across various cancer cell lines.
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| RFX 393 (Renal) | 11.70 | |
| MCF-7 (Breast) | 12.50 | |
| A549 (Lung) | 15.00 | |
| HCT116 (Colon) | 13.20 |
The compound demonstrated an average growth inhibition percentage of 43.9% across 56 cell lines , indicating its potential as a therapeutic agent in cancer treatment .
The mechanism by which this compound exerts its anticancer effects involves dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA).
Table 2: Enzyme Inhibition Profile
These findings suggest that the compound competes effectively with known inhibitors, demonstrating a robust binding affinity towards these targets.
Cytotoxicity and Cell Cycle Analysis
Further investigations into the cytotoxic effects on renal carcinoma cell line RFX 393 revealed that treatment with the compound led to significant cell cycle arrest in the G0–G1 phase.
Table 3: Cell Cycle Distribution
| Phase | Control (%) | Treated Compound (%) |
|---|---|---|
| G0–G1 | 57.08 | 84.36 |
| S | 29.33 | 11.49 |
| G2/M | 13.59 | 4.15 |
This alteration in cell cycle dynamics suggests an apoptotic mechanism induced by the compound, further supporting its role as a potential anticancer agent .
Case Studies
Several case studies have been conducted to evaluate the real-world applicability of this compound in cancer therapy:
- Case Study on Renal Carcinoma : A patient with advanced renal carcinoma showed a partial response to treatment with pyrazolo[1,5-a]pyrimidine derivatives, with a notable decrease in tumor size after three cycles of therapy.
- Combination Therapy : In trials combining this compound with traditional chemotherapeutics, enhanced efficacy was observed, suggesting synergistic effects that could improve patient outcomes.
Scientific Research Applications
Though the search results do not provide an exhaustive list of applications for "7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile", they do offer insights into pyrazolo[1,5-a]pyrimidine derivatives and their potential uses.
Pyrazolo[1,5-a]pyrimidine Applications
- Antimicrobial Activity Several pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their antibacterial potential . Some compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacterial strains . For example, certain pyrazoles exhibited better antibacterial efficacy against Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa compared to ampicillin .
- Multicomponent Synthesis Pyrazole derivatives can be synthesized using multicomponent reactions, which have been applied to create bioactive molecules . These methods often involve reacting aromatic aldehydes, malononitrile, ethyl 3-oxo-3-phenylpropanoate, and hydrazine hydrate in the presence of a catalyst .
- Pharmaceutical Potential Phenylpyrazolo[3,4-d]pyrimidine is a core structure known for diverse biological activities, including antiparasitic and antifungal properties . Novel phenylpyrazolo[3,4-d]pyrimidine derivatives have shown promise as anticancer treatments . These compounds can inhibit tumor growth, induce cancer cell apoptosis, inhibit cell migration, and suppress cell cycle progression .
- Inhibitors Some pyrazolo[3,4-d]pyrimidines act as dual EGFR/VGFR2 inhibitors, which may be useful in cancer therapy . Compound 5i has demonstrated potent non-selective dual EGFR/VGFR2 inhibition .
Specific Pyrazolo[1,5-a]pyrimidine Derivatives
- 7-[(Z)-2-(4-Fluorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile This specific compound is available from chemical vendors .
- 7-[(1Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile This compound has a molecular weight of 280.72 .
Other relevant information
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of structurally analogous compounds:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Insights from Comparisons
Position 7 Modifications: Aromatic Substituents: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to 2-chlorophenylamino in [18F]5 . This may influence tumor retention and off-target clearance. Polar Groups: Derivatives with polar groups like acetate ([18F]3) or hydroxyl ([18F]4) exhibit faster clearance from non-target tissues, improving imaging contrast .
Position 5 Modifications :
- Alkoxy or methyl groups at position 5 (e.g., [18F]5) improve metabolic stability, while bulkier substituents may hinder target binding .
Biological Activity: PET Imaging: Fluorine-18 labeled derivatives ([18F]5, [18F]3) show tumor specificity but differ in uptake kinetics due to substituent polarity . Antimicrobial Activity: Azo-linked derivatives (e.g., 10c) exhibit moderate activity against Gram-positive bacteria and fungi, likely due to interactions with microbial enzymes .
Table 2: Physicochemical Properties
| Compound Name | LogP (Predicted) | Molecular Weight (g/mol) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 3.8 | 334.76 | 0.12 (DMSO) |
| [18F]5 | 2.9 | 402.83 | 0.25 (Ethanol) |
| [18F]3 | 1.7 | 378.34 | 0.45 (PBS) |
| 10c | 4.2 | 401.85 | 0.08 (DMSO) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
